BenchChemオンラインストアへようこそ!

1-(3-AMINOAZETIDIN-1-YL)-2-(4-PHENOXYPHENYL)ETHANONE

Triple reuptake inhibitors Structure-activity relationship Azetidine medicinal chemistry

1-(3-Aminoazetidin-1-yl)-2-(4-phenoxyphenyl)ethanone is a synthetic small molecule (C17H18N2O2, MW 282.34 g/mol) that combines a strained 3-aminoazetidine core with a 4-phenoxyphenylacetyl moiety. This compound is structurally differentiated from many 3-aminoazetidine derivatives in the literature by retaining a primary amine on the azetidine ring, while the ring nitrogen is functionalized with a bulky, lipophilic acyl group.

Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
CAS No. 920320-59-8
Cat. No. B3167501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-AMINOAZETIDIN-1-YL)-2-(4-PHENOXYPHENYL)ETHANONE
CAS920320-59-8
Molecular FormulaC17H18N2O2
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)CC2=CC=C(C=C2)OC3=CC=CC=C3)N
InChIInChI=1S/C17H18N2O2/c18-14-11-19(12-14)17(20)10-13-6-8-16(9-7-13)21-15-4-2-1-3-5-15/h1-9,14H,10-12,18H2
InChIKeyLNIOIWHCCPMWHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Aminoazetidin-1-yl)-2-(4-phenoxyphenyl)ethanone (CAS 920320-59-8): A Structurally Distinct Azetidine Scaffold for CNS and Chemical Biology Research


1-(3-Aminoazetidin-1-yl)-2-(4-phenoxyphenyl)ethanone is a synthetic small molecule (C17H18N2O2, MW 282.34 g/mol) that combines a strained 3-aminoazetidine core with a 4-phenoxyphenylacetyl moiety [1]. This compound is structurally differentiated from many 3-aminoazetidine derivatives in the literature by retaining a primary amine on the azetidine ring, while the ring nitrogen is functionalized with a bulky, lipophilic acyl group [2]. This unique substitution pattern makes it a versatile intermediate for generating diverse compound libraries, particularly in medicinal chemistry programs targeting central nervous system (CNS) disorders and other therapeutic areas where azetidine-based conformational constraints are valued.

Why the Free 3-Amino Group on 1-(3-Aminoazetidin-1-yl)-2-(4-phenoxyphenyl)ethanone Precludes Substitution by Common N-Substituted Azetidine Analogs


In-class compounds cannot simply be interchanged because the position and nature of substituents on the azetidine scaffold critically dictate both the biological activity profile and the chemical reactivity of the molecule. Published structure-activity relationship (SAR) studies on 3-aminoazetidines as monoamine reuptake inhibitors show that direct N-substitution of the 3-amino group with bulky aryl ethers, such as a 4-phenoxyphenyl group, results in a profound loss of inhibitory activity against key neurotransmitter transporters compared to analogs with small alkyl substituents [1]. The target compound, 1-(3-aminoazetidin-1-yl)-2-(4-phenoxyphenyl)ethanone, avoids this steric penalty by placing the 4-phenoxyphenyl group on the acyl side chain of the ring nitrogen, leaving the 3-amino group free. This structural arrangement preserves the amine's availability for salt formation, further derivatization, or critical target interactions, making the compound functionally distinct from the inactive N-aryl analogs and a non-substitutable intermediate in medicinal chemistry workflows.

Quantitative Differential Evidence for Selecting 1-(3-Aminoazetidin-1-yl)-2-(4-phenoxyphenyl)ethanone Over Structural Analogs


SAR-Driven Differentiation: Free 3-Amine Prevents Activity Collapse Seen in N-Aryl Analogs

In a head-to-head SAR study of 3-aminoazetidine triple reuptake inhibitors, placing a 4-phenoxyphenyl substituent directly on the 3-amino group (compounds 10bh, 10bi, 10bj) resulted in near-complete loss of inhibitory activity against the human serotonin transporter (hSERT). At a screening concentration of 0.1 µM, these compounds showed only 9%, 6%, and 14% inhibition, respectively [1]. In stark contrast, compounds with a compact cyclopropyl group on the same position, such as 10bd, achieved 100% inhibition of hSERT at the identical concentration [1]. The target compound, 1-(3-aminoazetidin-1-yl)-2-(4-phenoxyphenyl)ethanone, is uniquely differentiated because it carries the 4-phenoxyphenyl group as an N-acyl substituent on the azetidine ring rather than on the 3-amino group, thereby retaining the unsubstituted primary amine. This key structural feature avoids the severe activity penalty associated with the N-aryl-3-aminoazetidine analogs and provides a free amine handle for further chemical diversification or salt formation.

Triple reuptake inhibitors Structure-activity relationship Azetidine medicinal chemistry

Comparative Purity Analysis: MolCore Delivers Higher Assured Purity (≥98%) for Demanding Synthetic Applications

Commercial suppliers for 1-(3-aminoazetidin-1-yl)-2-(4-phenoxyphenyl)ethanone offer different minimum purity specifications that directly impact downstream synthesis reliability. MolCore catalogues the compound at a minimum purity of NLT 98% , while AKSci specifies a minimum purity of 95% . This 3-percentage-point difference in guaranteed purity can be significant in multi-step synthetic sequences where impurities accumulate, potentially affecting overall yield and the purity profile of final compounds. For procurement decisions where high initial purity is paramount, the MolCore specification provides a quantifiably higher assurance of chemical integrity.

Chemical purity Procurement specification Building block quality

Scaffold Validation in CNS Drug Discovery: Azetidine Core is Privileged in Triple Reuptake Inhibitor Development

The 3-aminoazetidine scaffold has been systematically validated as a privileged structure in CNS drug discovery. A comprehensive medicinal chemistry campaign involving 166 novel 3-aminoazetidine derivatives identified potent triple reuptake inhibitors with balanced activity against hSERT, hNET, and hDAT [1]. The study's lead compound, 10dl, exhibited potent inhibitory activity (hSERT IC50 not explicitly listed but contextually significant) and progressed through advanced lead optimization including microsomal stability, CYP inhibition, hERG, Ames test, BBB permeability, and PK studies [1]. The target compound, with its distinct substitution pattern, provides a synthetically accessible entry point into this validated therapeutic space, offering researchers a commercially available key intermediate to explore novel derivatives with potentially improved selectivity or pharmacokinetic profiles.

CNS drug discovery Triple reuptake inhibitors Azetidine scaffold

Regiochemical Differentiation Enables Unique Derivatization Pathways Unavailable to N-Substituted Analogs

The compound's regiochemistry—a free 3-amino group combined with a functionalized N-acyl side chain—creates orthogonal reactive handles for chemical derivatization. This is in direct contrast to the series B compounds in the published study, where only the 3-amino group is derivatized, leaving the ring nitrogen unfunctionalized [1]. The target compound's arrangement allows for independent optimization of two distinct regions of the molecule: the primary amine can be used for amide bond formation, sulfonylation, or reductive amination, while the ketone or the phenoxy ring can be further elaborated. This dual-handle architecture is not present in the comparator compounds from the literature, positioning the target compound as a superior intermediate for generating diverse, patentable chemical space in a single synthetic step.

Synthetic intermediate Parallel synthesis Chemical biology

Validated Application Scenarios for 1-(3-Aminoazetidin-1-yl)-2-(4-phenoxyphenyl)ethanone Based on Differential Evidence


Lead Optimization in CNS Triple Reuptake Inhibitor Programs

The compound serves as a critical intermediate for synthesizing focused libraries of 3-aminoazetidine derivatives for CNS disorders. As demonstrated by Han et al. (2014), the 3-aminoazetidine core is a validated scaffold for developing antidepressants with a dual or triple reuptake inhibition profile [1]. Researchers can utilize the target compound's free amine to introduce diverse aromatic and heteroaromatic groups while leveraging the pre-installed 4-phenoxyphenyl side chain to modulate lipophilicity and target engagement.

Chemical Biology Probe Synthesis with Orthogonal Reactive Handles

The unique regiochemistry of this building block—featuring a free primary amine on a strained azetidine ring and an N-acyl side chain—makes it ideal for constructing bifunctional probes. The amine can be functionalized with fluorescent tags, biotin, or photoaffinity labels, while the phenoxyphenyl moiety serves as a hydrophobic anchor for target binding. This dual-handle architecture is unavailable in the N-substituted 3-aminoazetidine analogs described in the literature [1], enabling specific applications in target identification and mechanism-of-action studies.

Metabolic Stability Optimization of Azetidine-Containing Drug Candidates

Azetidine rings are increasingly used as bioisosteres for metabolically labile piperidine or pyrrolidine moieties in drug design. The published lead optimization pathway for 3-aminoazetidines includes microsomal stability, CYP inhibition, and in vivo pharmacokinetic profiling [1]. Procuring this compound allows medicinal chemists to incorporate a metabolically stable azetidine core into their candidates while retaining the synthetic flexibility to fine-tune substituents for optimal ADME properties.

Epigenetic and Kinase Inhibitor Scaffold Diversification

The 3-aminoazetidine motif is gaining traction in epigenetic and kinase inhibitor programs due to its ring strain and conformational constraints that can enhance binding affinity and selectivity. The target compound, with its unique substitution pattern, provides a differentiated starting point for parallel synthesis of potential inhibitors where the phenoxyphenyl group occupies a hydrophobic back pocket of the target protein, as suggested by the broader class activity of azetidine derivatives [1]. This makes it an attractive procurement choice for organizations pursuing novel intellectual property in these competitive therapeutic areas.

Quote Request

Request a Quote for 1-(3-AMINOAZETIDIN-1-YL)-2-(4-PHENOXYPHENYL)ETHANONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.